Minoxidil beta-D-Glucuronide
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Overview
Description
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil, a well-known vasodilator primarily used to treat hair loss and hypertension. This compound is formed when Minoxidil undergoes glucuronidation, a process where a glucuronic acid molecule is added to Minoxidil, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Minoxidil beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of Minoxidil. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. This process uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid from UDP-glucuronic acid to Minoxidil under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes or microbial systems engineered to express the necessary glucuronosyltransferases. The reaction conditions are optimized to maximize yield and purity, often involving controlled pH, temperature, and substrate concentrations .
Chemical Reactions Analysis
Types of Reactions: Minoxidil beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating Minoxidil. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While Minoxidil itself can undergo oxidation and reduction, its glucuronide form is more stable and less reactive under these conditions.
Major Products:
Hydrolysis: Minoxidil and glucuronic acid.
Oxidation and Reduction: These reactions are less common for the glucuronide form but can yield various oxidized or reduced derivatives of Minoxidil.
Scientific Research Applications
Minoxidil beta-D-Glucuronide has several applications in scientific research:
Chemistry:
Metabolite Studies: Used to study the metabolism of Minoxidil and its pharmacokinetics.
Analytical Standards: Employed as a reference standard in analytical chemistry for the quantification of Minoxidil metabolites.
Biology:
Enzyme Studies: Utilized to investigate the activity of glucuronosyltransferases and beta-glucuronidases.
Cell Culture: Sometimes used in cell culture studies to understand the cellular uptake and metabolism of glucuronidated compounds.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetic profile of Minoxidil, including its absorption, distribution, metabolism, and excretion.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and excretion of potential therapeutic agents.
Industry:
Quality Control: Used in the pharmaceutical industry for quality control and assurance of Minoxidil-containing products.
Regulatory Compliance: Helps in meeting regulatory requirements for the characterization and quantification of drug metabolites.
Mechanism of Action
Minoxidil beta-D-Glucuronide itself is not pharmacologically active. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of Minoxidil. The glucuronidation process increases the solubility of Minoxidil, facilitating its excretion. Upon hydrolysis, active Minoxidil is released, which then exerts its effects by opening potassium channels, leading to vasodilation and hair growth stimulation .
Comparison with Similar Compounds
Minoxidil Sulfate: Another metabolite of Minoxidil, formed through sulfation. It is also pharmacologically active and plays a significant role in the drug’s efficacy.
Glucuronides of Other Drugs: Many drugs undergo glucuronidation, forming similar glucuronide metabolites that enhance solubility and excretion.
Uniqueness: Minoxidil beta-D-Glucuronide is unique due to its specific formation from Minoxidil and its role in the drug’s metabolism. Unlike Minoxidil Sulfate, which is active, this compound serves primarily as a means of excretion, highlighting the diverse metabolic pathways drugs can undergo .
Properties
CAS No. |
56828-40-1 |
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Molecular Formula |
C15H23N5O7 |
Molecular Weight |
385.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,17,21-23H,1-5,16H2,(H,24,25)/t9-,10-,11+,12-,14-/m0/s1 |
InChI Key |
WJHSTCUDHNONOO-HNRZYHPDSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Glucuronide; 1-[[4-Amino-2-imino-6-(1-piperidinyl)-1(2H)-pyrimidinyl]oxy]-1-deoxy-β-D-glucopyranuronic Acid; |
Origin of Product |
United States |
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